molecular formula C13H10F3N3O3 B6582009 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 1209057-82-8

2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

Numéro de catalogue B6582009
Numéro CAS: 1209057-82-8
Poids moléculaire: 313.23 g/mol
Clé InChI: ZOHBGVYJEAUWHH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide, also known as O-TPA or 6-oxo-TPA, is a small molecule inhibitor of protein-tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme involved in the regulation of glucose and lipid metabolism, and has been identified as a potential therapeutic target for the treatment of type 2 diabetes, obesity, and other metabolic diseases. O-TPA has been studied extensively in both in vitro and in vivo models, and has been found to be a potent inhibitor of PTP1B, with potential applications in the treatment of various metabolic disorders.

Mécanisme D'action

2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide acts as a potent inhibitor of PTP1B. PTP1B is an enzyme involved in the regulation of glucose and lipid metabolism, and its inhibition by this compound leads to an increase in the activity of insulin signaling pathways, resulting in improved glucose and lipid metabolism. This compound binds to the active site of PTP1B and prevents the enzyme from dephosphorylating its substrates, leading to an increase in the activity of insulin signaling pathways.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound is a potent inhibitor of PTP1B, with an IC50 value of 0.5 μM. This compound has also been found to reduce glucose levels in animal models of type 2 diabetes, with no significant side effects observed. In addition, this compound has been found to be effective in reducing body weight and improving glucose tolerance in diet-induced obese mice.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide as an inhibitor of PTP1B is its potency, with an IC50 value of 0.5 μM. Additionally, this compound is relatively easy to synthesize and is available commercially. However, there are some limitations to consider when using this compound in laboratory experiments. This compound is a small molecule inhibitor, and therefore may not be as effective in inhibiting PTP1B in vivo as compared to larger molecules. Additionally, this compound is a reversible inhibitor, and therefore may need to be administered repeatedly in order to maintain its effects.

Orientations Futures

There are a number of potential future directions for the development of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide as an inhibitor of PTP1B. These include the development of more potent and selective inhibitors of PTP1B, as well as the development of prodrugs of this compound that can be used to achieve sustained inhibition of PTP1B. Additionally, further research is needed to determine the optimal dosing and administration of this compound in order to maximize its therapeutic efficacy. Finally, further research is needed to determine the efficacy of this compound in human clinical trials.

Méthodes De Synthèse

2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide can be synthesized via a number of methods. One of the most commonly used methods is a palladium-catalyzed reaction of 4-(trifluoromethoxy)benzaldehyde and 6-oxo-1,6-dihydropyridazin-1-amine. This reaction yields this compound in a high yield and with good purity. Other methods for the synthesis of this compound include a Stille coupling reaction of 4-(trifluoromethoxy)benzyl bromide and 6-oxo-1,6-dihydropyridazin-1-amine, as well as a reaction of 4-(trifluoromethoxy)benzaldehyde and 6-oxo-1,6-dihydropyridazin-1-amine in the presence of a palladium catalyst.

Applications De Recherche Scientifique

2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide has been studied extensively in both in vitro and in vivo models for its potential therapeutic applications in the treatment of metabolic diseases. In vitro studies have demonstrated that this compound is a potent inhibitor of PTP1B, with an IC50 value of 0.5 μM. This compound has also been found to be effective in reducing glucose levels in animal models of type 2 diabetes, with no significant side effects observed. In addition, this compound has been found to be effective in reducing body weight and improving glucose tolerance in diet-induced obese mice.

Propriétés

IUPAC Name

2-(6-oxopyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O3/c14-13(15,16)22-10-5-3-9(4-6-10)18-11(20)8-19-12(21)2-1-7-17-19/h1-7H,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHBGVYJEAUWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CC(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.